molecular formula C6H16Si B7984451 Silane, bis(1-methylethyl)-

Silane, bis(1-methylethyl)-

Cat. No.: B7984451
M. Wt: 116.28 g/mol
InChI Key: DEHCLLRUWOGPJR-UHFFFAOYSA-N
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Description

Silane, bis(1-methylethyl)-, also known as diisopropylsilane, is an organosilicon compound with the chemical formula (C3H7)2SiH2. This compound is characterized by the presence of two isopropyl groups attached to a silicon atom. It is a colorless liquid that is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, bis(1-methylethyl)- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isopropylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

SiCl4+2C3H7MgCl(C3H7)2SiCl2+2MgCl2\text{SiCl}_4 + 2 \text{C}_3\text{H}_7\text{MgCl} \rightarrow (\text{C}_3\text{H}_7)_2\text{SiCl}_2 + 2 \text{MgCl}_2 SiCl4​+2C3​H7​MgCl→(C3​H7​)2​SiCl2​+2MgCl2​

The resulting diisopropylchlorosilane can then be reduced using lithium aluminum hydride to yield di(propan-2-yl)silane:

(C3H7)2SiCl2+2LiAlH4(C3H7)2SiH2+2LiAlH3Cl(\text{C}_3\text{H}_7)_2\text{SiCl}_2 + 2 \text{LiAlH}_4 \rightarrow (\text{C}_3\text{H}_7)_2\text{SiH}_2 + 2 \text{LiAlH}_3\text{Cl} (C3​H7​)2​SiCl2​+2LiAlH4​→(C3​H7​)2​SiH2​+2LiAlH3​Cl

Industrial Production Methods: In industrial settings, di(propan-2-yl)silane is often produced through the direct reaction of silicon with isopropyl chloride in the presence of a catalyst such as copper. This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Silane, bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Lower silanes.

    Substitution: Halosilanes.

Scientific Research Applications

Silane, bis(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent and as a precursor for the synthesis of other organosilicon compounds.

    Biology: It is used in the modification of biomolecules and in the synthesis of biocompatible materials.

    Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceuticals.

    Industry: It is used in the production of silicone-based materials, adhesives, and sealants.

Mechanism of Action

The mechanism of action of di(propan-2-yl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in various chemical processes. The silicon-hydrogen bond in di(propan-2-yl)silane is relatively weak, allowing for easy cleavage and transfer of the hydride ion to other molecules.

Comparison with Similar Compounds

    Tri(propan-2-yl)silane: This compound has three isopropyl groups attached to the silicon atom and is used as a scavenger in peptide synthesis.

    Di(propan-2-yl)chlorosilane: This compound has two isopropyl groups and one chlorine atom attached to the silicon atom and is used as an intermediate in the synthesis of other organosilicon compounds.

    Di(propan-2-yl)amine: This compound has two isopropyl groups attached to a nitrogen atom and is used as a reagent in organic synthesis.

Uniqueness: Silane, bis(1-methylethyl)- is unique due to its specific combination of two isopropyl groups and two hydrogen atoms attached to the silicon atom. This structure imparts distinct chemical properties, such as its ability to act as a reducing agent and its reactivity in various substitution and oxidation reactions.

Properties

IUPAC Name

di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-5(2)7-6(3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHCLLRUWOGPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH2]C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-66-0
Record name Bis(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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